7-Nitro-1H-indole-3-carbonitrile

Overview

Description

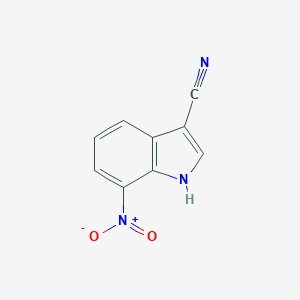

7-Nitro-1H-indole-3-carbonitrile is a chemical compound belonging to the indole family, characterized by the presence of a nitro group at the seventh position and a cyano group at the third position of the indole ring. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

The synthesis of 7-Nitro-1H-indole-3-carbonitrile typically involves the nitration of 1H-indole-3-carbonitrile. One common method includes the reaction of 1H-indole-3-carbonitrile with a nitrating agent such as nitric acid in the presence of a strong acid like sulfuric acid. The reaction is carried out under controlled temperature conditions to ensure the selective nitration at the seventh position of the indole ring.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

7-Nitro-1H-indole-3-carbonitrile undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst such as palladium on carbon.

Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Oxidation: The indole ring can undergo oxidation reactions, leading to the formation of various oxidized products.

Common reagents used in these reactions include hydrogen gas, palladium on carbon, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

7-Nitro-1H-indole-3-carbonitrile has several scientific research applications, including:

Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential drug candidates.

Biological Studies: The compound is used in studies to understand the biological activities of indole derivatives, including their antiviral, anticancer, and antimicrobial properties.

Chemical Synthesis: It serves as a precursor in the synthesis of more complex indole derivatives, which are of interest in pharmaceutical and chemical research.

Mechanism of Action

The biological activity of 7-Nitro-1H-indole-3-carbonitrile is primarily due to its ability to interact with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The indole ring structure allows the compound to bind to specific receptors and enzymes, modulating their activity and leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 7-Nitro-1H-indole-3-carbonitrile include other nitro-substituted indole derivatives such as 5-nitro-1H-indole-3-carbonitrile and 6-nitro-1H-indole-3-carbonitrile. These compounds share similar chemical properties but differ in the position of the nitro group on the indole ring, which can influence their biological activity and reactivity. The unique positioning of the nitro group in this compound contributes to its distinct chemical and biological properties.

Biological Activity

7-Nitro-1H-indole-3-carbonitrile (CAS Number: 165669-10-3) is a synthetic compound belonging to the indole family, which is characterized by its diverse biological activities. This compound has garnered attention in pharmacological research due to its potential therapeutic applications, particularly in oncology and infectious diseases. This article provides a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacokinetics, and relevant case studies.

- Molecular Formula : C₉H₅N₃O₂

- Molecular Weight : 187.15 g/mol

- Structure : The compound features a nitro group at the 7th position and a carbonitrile group at the 3rd position of the indole ring.

This compound exhibits various biological activities through multiple mechanisms:

- Anticancer Activity : Indole derivatives are known to induce apoptosis in cancer cells by modulating apoptotic pathways and inhibiting anti-apoptotic proteins. For instance, compounds similar to this compound have shown significant cytotoxic effects against various cancer cell lines, including colorectal and breast cancer cells .

- Antimicrobial Properties : The compound demonstrates antibacterial activity against both Gram-positive and Gram-negative bacteria. Its mechanism may involve disrupting bacterial cell wall synthesis or interfering with metabolic pathways essential for bacterial survival .

- Anti-inflammatory Effects : Indole derivatives have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and mediators, thus providing potential therapeutic benefits in inflammatory diseases.

Pharmacokinetics

The pharmacokinetic profile of this compound indicates high gastrointestinal absorption, which is crucial for oral bioavailability. The compound's stability under physiological conditions enhances its potential for therapeutic use .

Anticancer Activity

A study demonstrated that derivatives of indole, including this compound, exhibited potent antiproliferative effects against various cancer cell lines. For example:

- IC₅₀ Values :

- Colorectal carcinoma (HCT116): IC₅₀ = 6.76 µg/mL

- Lung carcinoma (A549): IC₅₀ = 193.93 µg/mL

These findings suggest that the compound selectively targets cancer cells while sparing normal cells .

Antimicrobial Activity

Research has indicated that this compound possesses significant antimicrobial activity:

- Against Staphylococcus aureus (Gram-positive): MIC = 3.91 µg/mL

- Against Escherichia coli (Gram-negative): MIC = 31.25 µg/mL

The compound's effectiveness against resistant strains highlights its potential as a novel antimicrobial agent .

Summary of Biological Activities

Properties

IUPAC Name |

7-nitro-1H-indole-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5N3O2/c10-4-6-5-11-9-7(6)2-1-3-8(9)12(13)14/h1-3,5,11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKXLWNFFDVCTEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C(=C1)[N+](=O)[O-])NC=C2C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.